3-Fluoro-N-propylaniline

説明

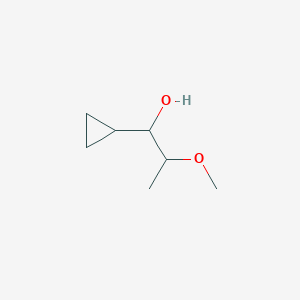

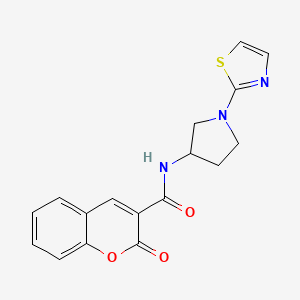

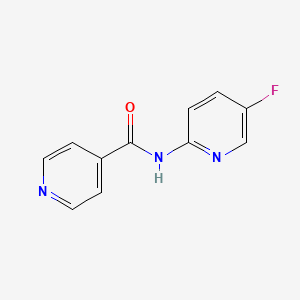

3-Fluoro-N-propylaniline is a chemical compound with the molecular formula C9H12FN . It is used in various chemical reactions and has a molar mass of 153.1966832 .

Synthesis Analysis

The synthesis of anilines like 3-Fluoro-N-propylaniline involves several steps, including direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines .Molecular Structure Analysis

The molecular structure of 3-Fluoro-N-propylaniline consists of a benzene ring attached to a propyl group and a fluorine atom . The presence of fluorine in the molecule can influence its chemical outcome .Chemical Reactions Analysis

3-Fluoro-N-propylaniline can participate in various chemical reactions. For instance, it can undergo palladium-catalyzed amination of aryl halides . Fluorine substitution can dramatically influence the chemical outcome of these reactions .Physical And Chemical Properties Analysis

3-Fluoro-N-propylaniline has a molar mass of 153.1966832 . The presence of fluorine in the molecule can influence its physical and chemical properties .科学的研究の応用

Fluorinated Compounds in Protein Studies

Fluorinated amino acids, such as those derived from compounds structurally similar to 3-Fluoro-N-propylaniline, have been utilized in protein studies. These compounds are integrated into proteins to study their structure, dynamics, and interactions. For instance, a strategy for the biosynthetic incorporation of low-molecular-weight fluorophores into proteins at defined sites has facilitated both biochemical and cellular studies of protein function (Summerer et al., 2006).

Drug Delivery Systems

Research on multifunctional magnetic nanoparticle-based drug delivery systems for cancer therapy has seen the use of fluorinated compounds. These systems enable targeted drug delivery and release, enhanced by magnetic fields and thermal responses. For example, a thermoresponsive drug release system incorporating magnetic nanoparticles has shown potential in drug delivery and cancer therapy (Shen et al., 2016).

Synthetic Chemistry and Medicinal Chemistry Applications

The synthesis and conformational analysis of fluorinated prolines, including their applications in targeted protein degradation, highlight the versatility of fluorinated compounds in medicinal chemistry. These studies involve the modification of proline residues in peptides and proteins, affecting their recognition and degradation by biological systems, which is significant for drug discovery (Testa et al., 2018).

Photoredox Catalysis in Organic Synthesis

Fluorinated compounds have been employed in photoredox catalysis, a powerful technique in organic synthesis. This involves the use of visible light to catalyze reactions that incorporate fluorine atoms into organic molecules, enabling the development of novel synthetic routes for fluorinated compounds useful in pharmaceuticals and agrochemicals (Wang et al., 2009).

Sensing and Detection Technologies

Functionalized mesoporous materials, which can be derived from compounds like 3-Fluoro-N-propylaniline, have been used as sensors for detecting metal ions in aqueous solutions. These materials exhibit high selectivity and sensitivity, demonstrating the potential of fluorinated aniline derivatives in environmental monitoring and analytical chemistry (Gomes & Bhaumik, 2015).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-fluoro-N-propylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7,11H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZIKJQYSRSDKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-N-propylaniline | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-chlorophenyl)-3-[(4-methylphenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,2,4-triazole](/img/structure/B2601495.png)

![Sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2601499.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-methylthiophene-2-carboxamide](/img/structure/B2601506.png)

![4-fluoro-N-[4-[[4-[(4-fluorobenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2601509.png)

![2-Amino-4-(2-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2601510.png)

![1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2601514.png)